REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[C:7]([N:10]1[CH2:15][CH2:14][C:13]([C:17]#[CH:18])([OH:16])[CH2:12][CH2:11]1)(=[O:9])[CH3:8].[F:19][C:20]1[CH:27]=[CH:26][C:25]([F:28])=[CH:24][C:21]=1[CH2:22]Cl>CN(C=O)C>[C:7]([N:10]1[CH2:15][CH2:14][C:13]([C:17]#[CH:18])([O:16][CH2:22][C:21]2[CH:24]=[C:25]([F:28])[CH:26]=[CH:27][C:20]=2[F:19])[CH2:12][CH2:11]1)(=[O:9])[CH3:8] |f:0.1|
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Name
|
|
Quantity
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7.04 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)(O)C#C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
9.73 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CCl)C=C(C=C1)F
|
Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
after which time it was cooled to -20° C
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Type
|
TEMPERATURE
|
Details
|
to maintain the temperature around -20° C
|
Type
|
ADDITION
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Details
|
After complete addition
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Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to 0° C.
|
Type
|
CUSTOM
|
Details
|
to react for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was quenched with ice and water
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Type
|
EXTRACTION
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Details
|
The products were extracted into ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over K2CO3
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Type
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FILTRATION
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Details
|
After filtration
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Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The crystalline product was recrystallized from cyclohexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)(OCC1=C(C=CC(=C1)F)F)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35.8 mmol | |
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 59.83% | |
YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |